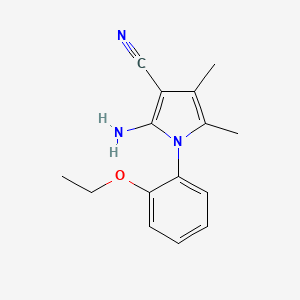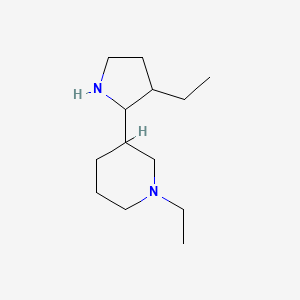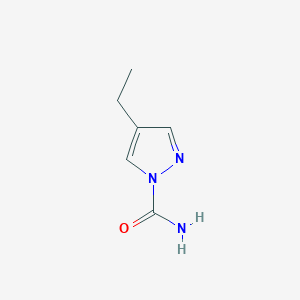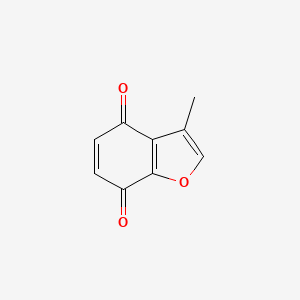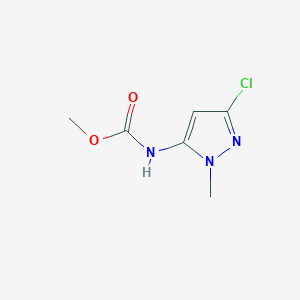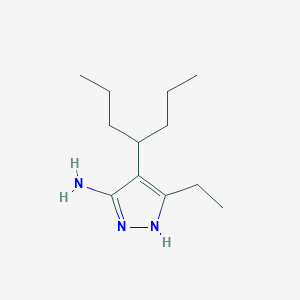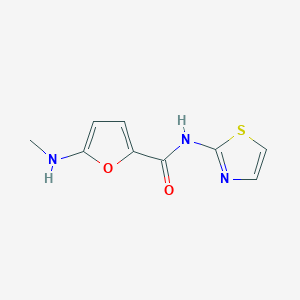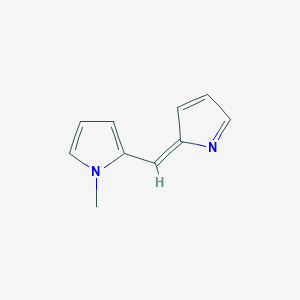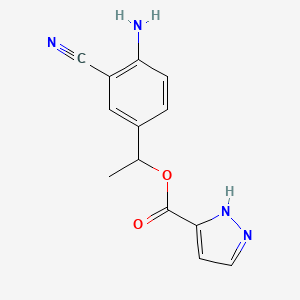
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective .
Analyse Des Réactions Chimiques
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Using reagents like bromine or oxygen in DMSO to form pyrazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Common reagents include aryl halides and bases like KOtBu or Cs2CO3.
Major products formed from these reactions include 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Applications De Recherche Scientifique
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of more complex heterocyclic systems.
Biology: Explored for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties are attributed to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate include:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C13H12N4O2 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
1-(4-amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-8(19-13(18)12-4-5-16-17-12)9-2-3-11(15)10(6-9)7-14/h2-6,8H,15H2,1H3,(H,16,17) |
Clé InChI |
QNQLWQNAVQFGRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)N)C#N)OC(=O)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


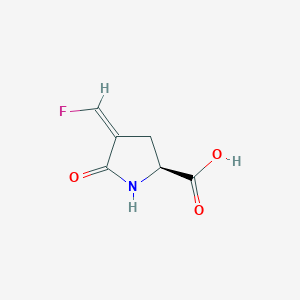
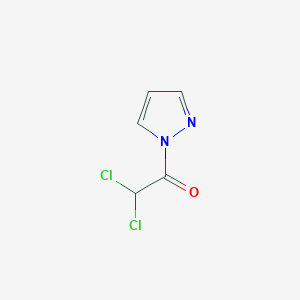
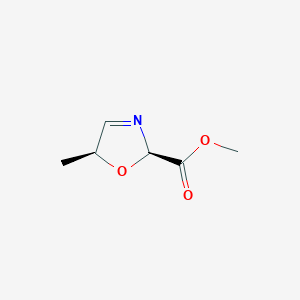
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
